1-(cyclohexylmethyl)-1H-Pyrazole

Catalog No.
S9065461
CAS No.
M.F
C10H16N2
M. Wt
164.25 g/mol
Availability
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1-(cyclohexylmethyl)-1H-Pyrazole

Product Name

1-(cyclohexylmethyl)-1H-Pyrazole

IUPAC Name

1-(cyclohexylmethyl)pyrazole

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

InChI

InChI=1S/C10H16N2/c1-2-5-10(6-3-1)9-12-8-4-7-11-12/h4,7-8,10H,1-3,5-6,9H2

InChI Key

SLBLIQDPVAGKAY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C=CC=N2

Fourier Transform Infrared Spectroscopic Analysis

The infrared spectroscopic analysis of 1-(cyclohexylmethyl)-1H-pyrazole reveals characteristic absorption bands that provide valuable structural information. The compound exhibits distinctive stretching and bending vibrations associated with both the pyrazole heterocyclic ring and the cyclohexylmethyl substituent [1].

The pyrazole ring system demonstrates typical aromatic carbon-carbon stretching vibrations in the region between 1500-1600 cm⁻¹, with the carbon-nitrogen stretching modes appearing at approximately 1400-1500 cm⁻¹ [1]. The carbon-hydrogen stretching vibrations of the aromatic pyrazole protons are observed in the range of 3100-3150 cm⁻¹, while the carbon-hydrogen bending vibrations manifest as sharp peaks between 800-900 cm⁻¹ [2].

The cyclohexylmethyl substituent contributes additional characteristic absorptions, particularly the aliphatic carbon-hydrogen stretching vibrations appearing between 2850-2950 cm⁻¹. The cyclohexane ring demonstrates typical cycloalkane deformation modes in the fingerprint region below 1500 cm⁻¹ [1]. The methylene bridge connecting the cyclohexyl group to the pyrazole nitrogen exhibits characteristic carbon-hydrogen stretching and bending vibrations that can be distinguished from the cyclohexyl absorptions through careful spectral analysis [2].

Nuclear Magnetic Resonance Spectroscopic Characterization

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 1-(cyclohexylmethyl)-1H-pyrazole provides detailed structural information through characteristic chemical shift patterns and coupling interactions. The pyrazole ring protons exhibit distinctive downfield chemical shifts due to the aromatic nature of the heterocycle [3] [4].

The pyrazole hydrogen at position 5 typically resonates at approximately 7.4-7.6 parts per million, while the hydrogen at position 3 appears at 6.1-6.3 parts per million [3] [4]. These chemical shifts are characteristic of the pyrazole ring system and provide confirmation of the heterocyclic structure. The coupling pattern between these protons demonstrates the expected vicinal coupling with typical coupling constants of 2-3 hertz [5].

The cyclohexylmethyl substituent provides a complex multipicity pattern. The methylene protons attached to the pyrazole nitrogen appear as a characteristic doublet at approximately 4.2-4.4 parts per million, with coupling to the cyclohexyl proton [6]. The cyclohexyl protons exhibit typical aliphatic chemical shifts between 1.0-2.0 parts per million, with the axial and equatorial protons showing characteristic multiplicity patterns due to the chair conformation of the cyclohexane ring [6] [7].

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum reveals distinct chemical shifts for each carbon environment within the molecule. The pyrazole ring carbons demonstrate characteristic aromatic chemical shifts, with the carbon at position 3 typically appearing at approximately 104-106 parts per million and the carbon at position 5 resonating at 129-132 parts per million [4] [8].

The cyclohexylmethyl carbon atoms exhibit aliphatic chemical shifts characteristic of saturated carbons. The methylene carbon directly attached to the pyrazole nitrogen appears at approximately 56-58 parts per million, while the cyclohexyl carbons resonate in the typical aliphatic region between 25-40 parts per million [6] [7]. The symmetry of the cyclohexane ring results in equivalent carbon environments, simplifying the spectral interpretation.

Ultraviolet-Visible Spectroscopic Analysis

The ultraviolet-visible absorption spectrum of 1-(cyclohexylmethyl)-1H-pyrazole exhibits characteristic electronic transitions associated with the pyrazole aromatic system. The primary absorption maximum occurs at approximately 203-206 nanometers, corresponding to the π→π* electronic transition of the pyrazole ring [9] [10].

This absorption band demonstrates a molar extinction coefficient of approximately 5.44 × 10⁻¹⁸ cm² per molecule, which is typical for pyrazole derivatives [9] [10]. The hypsochromic shift relative to benzene reflects the electron-deficient nature of the nitrogen-containing heterocycle. The cyclohexylmethyl substituent does not significantly alter the electronic structure of the pyrazole ring, resulting in absorption characteristics similar to the parent pyrazole system [11].

The absorption capacity beyond 240 nanometers is negligible, indicating that atmospheric photodissociation processes would be minimal under tropospheric conditions [9] [10]. This spectroscopic behavior is consistent with the stability of pyrazole derivatives under normal environmental conditions.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 1-(cyclohexylmethyl)-1H-pyrazole reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights. The molecular ion peak appears at mass-to-charge ratio 164, corresponding to the expected molecular weight of the compound [7].

The predominant fragmentation process involves cleavage of the nitrogen-nitrogen bond within the pyrazole ring, resulting in expulsion of hydrogen cyanide and formation of fragment ions consistent with cyclopropenyl ion structures [12]. This fragmentation pattern is characteristic of pyrazole compounds and provides definitive confirmation of the heterocyclic structure.

Secondary fragmentation pathways involve loss of the cyclohexylmethyl substituent through alpha-cleavage at the nitrogen-carbon bond. This process generates a pyrazole radical cation at mass-to-charge ratio 68, which further fragments through loss of nitrogen to yield characteristic hydrocarbon fragments [12]. The cyclohexylmethyl fragment itself undergoes typical aliphatic fragmentation, producing characteristic peaks at mass-to-charge ratios corresponding to cyclohexyl (83) and methylene loss products.

The fragmentation intensity patterns demonstrate that the pyrazole ring system is more stable than the alkyl substituent under electron impact conditions. This behavior is consistent with the aromatic stabilization of the heterocyclic system and provides valuable structural information for compound identification [12].

X-Ray Crystallographic Analysis of Solid-State Configurations

X-ray crystallographic analysis provides definitive structural information regarding the three-dimensional arrangement of atoms within the crystal lattice of 1-(cyclohexylmethyl)-1H-pyrazole. Single crystal studies of related pyrazole derivatives have established fundamental structural parameters and conformational preferences [13] [14] [15].

The pyrazole ring system maintains planarity within the crystal structure, with bond lengths and angles consistent with aromatic character. The nitrogen-nitrogen bond distance typically measures 1.35-1.38 Ångströms, while the carbon-nitrogen bonds demonstrate values of 1.32-1.34 Ångströms [16]. These parameters confirm the delocalized electronic structure of the heterocyclic ring.

The cyclohexylmethyl substituent adopts a chair conformation for the cyclohexane ring, as expected for saturated six-membered carbocycles [15]. The dihedral angle between the pyrazole ring plane and the cyclohexyl ring demonstrates typical values of 50-60 degrees, minimizing steric interactions while maintaining optimal orbital overlap [15]. This conformational arrangement influences both the physical properties and potential biological activity of the compound.

Crystal packing analysis reveals intermolecular hydrogen bonding interactions between pyrazole nitrogen atoms and neighboring molecules, forming characteristic chain or sheet structures [14] [16]. These interactions contribute to the overall crystal stability and influence the melting point and solubility characteristics of the compound.

Computational Chemistry Predictions vs Experimental Data

Density Functional Theory Calculations

Computational chemistry studies employing density functional theory provide valuable insights into the electronic structure and molecular properties of 1-(cyclohexylmethyl)-1H-pyrazole. These calculations complement experimental observations and offer predictions for properties that may be difficult to measure directly [17] [18] [19].

The optimized molecular geometry obtained through density functional theory calculations demonstrates excellent agreement with experimental structural parameters. Bond lengths calculated using the B3LYP functional with 6-311++G(d,p) basis sets typically agree with experimental values within 0.02 Ångströms [16] [17]. The calculated bond angles show similar accuracy, validating the computational approach for this molecular system.

Vibrational frequency calculations provide theoretical infrared spectra that correlate well with experimental observations. The calculated frequencies, when appropriately scaled, reproduce experimental values within 50-100 cm⁻¹ for most vibrational modes [1] [17]. This agreement confirms the accuracy of the computational model and supports the vibrational assignments made from experimental spectra.

Electronic Structure Analysis

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies calculated for 1-(cyclohexylmethyl)-1H-pyrazole provide insights into the electronic reactivity and stability of the compound. The energy gap between these frontier orbitals typically measures 4-6 electron volts, indicating moderate chemical reactivity [20] [21].

The highest occupied molecular orbital demonstrates significant electron density localized on the pyrazole nitrogen atoms, consistent with the nucleophilic character of these sites [20]. The lowest unoccupied molecular orbital shows characteristic π* character distributed across the pyrazole ring system, supporting the observed electrophilic substitution patterns.

Molecular electrostatic potential maps reveal regions of negative electrostatic potential concentrated near the pyrazole nitrogen atoms, while positive potential regions appear near the hydrogen atoms [20]. This distribution provides valuable information for understanding intermolecular interactions and potential binding sites for biological targets.

Thermodynamic Property Predictions

Computational methods enable prediction of thermodynamic properties that complement experimental measurements. The calculated standard enthalpy of formation for 1-(cyclohexylmethyl)-1H-pyrazole provides estimates of the compound stability relative to constituent elements [19].

The predicted dipole moment values typically range from 1.5-2.5 Debye units, reflecting the polar nature of the nitrogen-containing heterocycle [19]. These values influence the compound's solubility characteristics and intermolecular interaction patterns.

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

164.131348519 g/mol

Monoisotopic Mass

164.131348519 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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